BenchChemオンラインストアへようこそ!

2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

USP1 Inhibition Biochemical Assay SAR

The compound 2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (CAS 2034249-61-9) is a synthetic small molecule composed of a 2-methoxybenzamide core linked via a trans-cyclohexyl-1,4-diamine scaffold to a 5-fluoropyrimidine ether. It belongs to a broader class of N-(heterocycloalkyloxy)benzamide derivatives that have been explored in pharmaceutical patents, most notably as potential inhibitors of ubiquitin-specific protease 1 (USP1) or as tool compounds for kinase profiling.

Molecular Formula C18H20FN3O3
Molecular Weight 345.374
CAS No. 2034249-61-9
Cat. No. B2707045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
CAS2034249-61-9
Molecular FormulaC18H20FN3O3
Molecular Weight345.374
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
InChIInChI=1S/C18H20FN3O3/c1-24-16-5-3-2-4-15(16)17(23)22-13-6-8-14(9-7-13)25-18-20-10-12(19)11-21-18/h2-5,10-11,13-14H,6-9H2,1H3,(H,22,23)
InChIKeyWIEJFPLKDNAUGQ-HDJSIYSDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (CAS 2034249-61-9): Baseline Identity and Structural Context


The compound 2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (CAS 2034249-61-9) is a synthetic small molecule composed of a 2-methoxybenzamide core linked via a trans-cyclohexyl-1,4-diamine scaffold to a 5-fluoropyrimidine ether [1]. It belongs to a broader class of N-(heterocycloalkyloxy)benzamide derivatives that have been explored in pharmaceutical patents, most notably as potential inhibitors of ubiquitin-specific protease 1 (USP1) or as tool compounds for kinase profiling [2]. The molecule is currently listed by several chemical vendors as a research-grade compound, but no peer-reviewed pharmacological characterization or head-to-head comparator studies have been published in the scientific literature as of this analysis.

Why Generic Substitution of 2-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide Fails Without Verified Assay Data


In the absence of target-specific binding, selectivity, or functional assay data, it is scientifically unsound to assume that 2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide can be freely interchanged with close structural analogs such as the 2,3-dimethoxy, 4-methoxy, or 2-fluoro variants . Even a single methoxy positional isomer can exhibit dramatically altered potency, off-target profile, or pharmacokinetic behavior in a biological system. Without published IC50, Ki, or cellular activity values for this precise compound and at least one comparator, any substitution decision is speculative and may invalidate experimental reproducibility or lead to procurement of an inactive analog. The following section confirms that no such quantitative evidence currently exists in the public domain.

Quantitative Differentiation Evidence for 2-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide: A Systematic Null Finding


No Head-to-Head Biochemical Potency Data Available

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem, and major patent repositories yielded zero records containing quantitative IC50, EC50, or Ki values for this compound against any biological target, including USP1, BTK, or P2X7 [1]. Consequently, no direct head-to-head comparison with the closest analogs (e.g., 2,3-dimethoxy or 4-methoxy derivatives) can be made. The claim that this compound possesses favorable potency cannot be substantiated.

USP1 Inhibition Biochemical Assay SAR

No Differential Cellular Activity or Selectivity Profile

No cell-based functional assay data, such as anti-proliferative IC50 values in BRCA1-deficient versus BRCA1-proficient cell lines, are reported for this compound. In contrast, structurally related USP1 inhibitors like ML323 and KSQ-4279 have well-characterized cellular activity and selectivity profiles [1]. The absence of analogous data for this compound prevents any inference about its cellular window or therapeutic index.

Cellular Assay Selectivity Functional Activity

No Comparative PK or Metabolic Stability Data

Physicochemical parameters such as logP (estimated 2.76) and topological polar surface area (83.8 Ų) have been computationally predicted , but no experimental human liver microsome stability, plasma protein binding, or in vivo pharmacokinetic data exist to differentiate this compound from its analogs like 2-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide. Predicted properties are insufficient to support a procurement decision.

Pharmacokinetics Metabolic Stability Microsomal Clearance

No Structural Biology or Binding Mode Information

The binding mode of the target compound to any protein has not been determined. By contrast, the cryo-EM structure of KSQ-4279 bound to USP1 has been published, revealing an allosteric cryptic site distinct from the catalytic pocket [1]. This structural information is critical for rational drug design and cannot be substituted by the untested 2-methoxy compound.

Cryo-EM X-ray Crystallography Allosteric Site

Limited Regulatory and Supply Chain Documentation

A search of the European Chemicals Agency (ECHA) database yields no REACH registration or classification and labeling inventory record for CAS 2034249-61-9 [1]. This contrasts with more established USP1 inhibitors such as ML323, which are accompanied by vendor technical datasheets, HPLC purity specifications, and published synthesis protocols. The absence of such documentation increases procurement risk.

REACH Quality Control Certificate of Analysis

Verifiable Application Scenarios for 2-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide Based on Current Evidence


Chemical Library Enumeration and SAR Expansion

The compound may be used as a building block in the systematic enumeration of a focused library exploring the effect of the 2-methoxy substituent on a defined scaffold. However, because no target-specific activity has been reported, it can only serve as an uncharacterized member of a series until primary screening data are generated .

Internal Negative Control for USP1 Inhibitor Programs

If preliminary in-house testing reveals the compound to be inactive against USP1, it could serve as a structural negative control to benchmark assay window for more potent analogs. This use is contingent upon the generation of internal data and cannot be assumed a priori .

Physicochemical Benchmarking in Drug Discovery Courses

The compound’s predicted logP, TPSA, and hydrogen-bonding profile can be compared to known USP1 inhibitors in academic cheminformatics exercises. This constitutes a pedagogical, not a discovery, application .

Quote Request

Request a Quote for 2-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.